4-(Vinyloxy)butyl methacrylate

Description

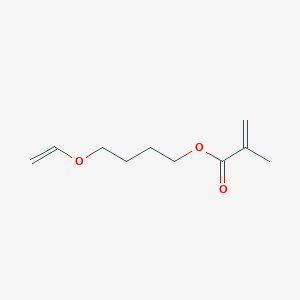

Structure

3D Structure

Properties

CAS No. |

82386-37-6 |

|---|---|

Molecular Formula |

C10H16O3 |

Molecular Weight |

184.23 g/mol |

IUPAC Name |

4-ethenoxybutyl 2-methylprop-2-enoate |

InChI |

InChI=1S/C10H16O3/c1-4-12-7-5-6-8-13-10(11)9(2)3/h4H,1-2,5-8H2,3H3 |

InChI Key |

ZEUGUMVMFBIRJG-UHFFFAOYSA-N |

Canonical SMILES |

CC(=C)C(=O)OCCCCOC=C |

Origin of Product |

United States |

Synthetic Methodologies for 4 Vinyloxy Butyl Methacrylate

Established Synthetic Routes

Conventional methods for synthesizing 4-(vinyloxy)butyl methacrylate (B99206) typically rely on well-understood esterification reactions involving reactive chemical species. These routes are valued for their reliability and high yields, though they often involve harsh chemicals and complex purification steps.

Synthesis from 1,4-Butanediol (B3395766) Vinyl Ether with Methacryloyl Chloride

The most established method for synthesizing 4-(vinyloxy)butyl methacrylate involves the reaction of 4-hydroxybutyl vinyl ether (also known as 1,4-butanediol vinyl ether) with methacryloyl chloride. researchgate.netrsc.org This process is a classic example of an esterification reaction where an alcohol reacts with an acyl chloride.

The reaction is typically conducted in the presence of a tertiary amine, such as triethylamine, which acts as an acid scavenger. rsc.org Its purpose is to neutralize the hydrochloric acid (HCl) byproduct that is formed during the reaction. nih.gov The removal of HCl is crucial as its presence could lead to unwanted side reactions, including the hydrolysis or premature polymerization of the acid-sensitive vinyl ether group. nih.gov The reaction is generally performed in an inert solvent like dichloromethane (B109758) and at reduced temperatures, often in an ice bath, to control the exothermic nature of the reaction. rsc.org

A typical laboratory-scale synthesis procedure is detailed in the table below.

| Reactant/Reagent | Role | Exemplary Molar Ratio | Conditions |

| 4-Hydroxybutyl vinyl ether | Alcohol Substrate | 1.0 eq | Cooled in an ice-bath |

| Methacryloyl chloride | Acylating Agent | 1.05 eq | Added dropwise |

| Triethylamine | Acid Scavenger | 1.15 eq | Present in the initial mixture |

| Dichloromethane | Solvent | - | Used to dissolve reactants |

This interactive table summarizes a common laboratory procedure for the synthesis of this compound. rsc.org

Modifications and Optimization of Conventional Synthesis Procedures

Optimization of the conventional synthesis focuses on improving yield, purity, and process efficiency. Key areas for modification include the choice of acid scavenger, solvent, and purification methods. While specific optimization studies for this compound are not extensively detailed, general principles of organic synthesis apply.

Modifications could involve:

Alternative Bases: Investigating other non-nucleophilic bases to replace triethylamine, potentially simplifying post-reaction workup by altering the solubility of the resulting hydrochloride salt.

Solvent Selection: The use of different aprotic solvents could influence reaction rates and ease of product isolation.

Purification Techniques: While distillation is common, employing column chromatography could offer higher purity for specialized applications. For industrial-scale production, process optimization would focus on minimizing solvent use and simplifying the removal of byproducts, similar to strategies used in the direct esterification of n-butyl methacrylate which employ azeotropic distillation to remove water and drive the reaction to completion. google.com

Sustainable and Enzyme-Catalyzed Synthesis Approaches

In response to a growing demand for environmentally friendly chemical processes, sustainable methods for monomer synthesis have been developed. rsc.orgdiva-portal.org These "green" approaches often utilize biocatalysts, such as enzymes, to perform reactions under milder conditions with greater selectivity and less waste.

Lipase-Catalyzed Acylation for Vinyl Ether Ester Monomers

A highly promising sustainable route for producing vinyl ether esters, including the conceptual synthesis of this compound, is through enzyme-catalyzed acylation. nih.gov Specifically, the immobilized enzyme Candida antarctica lipase (B570770) B (CalB), commercially known as Novozym 435, has been effectively used to catalyze the esterification between a hydroxyl-functional vinyl ether and a carboxylic acid. nih.govresearchgate.net

This biocatalytic method presents a significant advantage over conventional synthesis by allowing the direct use of a carboxylic acid (like methacrylic acid) instead of its highly reactive and hazardous acid chloride derivative. nih.govresearchgate.net This circumvents the formation of corrosive HCl and eliminates the need for an amine-based acid scavenger. nih.gov Research has demonstrated that this one-pot synthesis is highly efficient, achieving conversions greater than 90% in under an hour across a broad temperature range (22–90 °C). rsc.orgdiva-portal.orgresearchgate.net The reaction has been successfully performed in various organic solvents and even in bulk (solvent-free), with purification often requiring only simple filtration to remove the immobilized enzyme. nih.govrsc.orgdiva-portal.org

Studies have explicitly used 1,4-butanediol vinyl ether (BVE) as an acyl acceptor in these lipase-catalyzed reactions to create various vinyl ether ester monomers, demonstrating the method's applicability. nih.govrsc.org

| Parameter | Description |

| Catalyst | Immobilized Candida antarctica lipase B (CalB / Novozym 435) researchgate.net |

| Substrates | Hydroxyl vinyl ether (e.g., 1,4-butanediol vinyl ether) and a carboxylic acid nih.gov |

| Temperature | 22–90 °C rsc.org |

| Solvents | Toluene, Acetonitrile, MTBE, 2-MeTHF, or bulk (solvent-free) researchgate.net |

| Conversion | >90% in < 1 hour rsc.orgresearchgate.net |

| Purification | Filtration of the enzyme, followed by solvent evaporation nih.gov |

This interactive table outlines the general conditions for the lipase-catalyzed synthesis of vinyl ether esters. nih.govrsc.orgresearchgate.netresearchgate.net

Green Chemistry Principles in Monomer Synthesis

The lipase-catalyzed synthesis of vinyl ether esters aligns with several core principles of green chemistry, offering a more sustainable alternative to traditional methods.

Safer Chemistry: This approach avoids the use of hazardous reagents like methacryloyl chloride and the production of corrosive byproducts such as HCl. nih.gov

Catalysis over Stoichiometric Reagents: It employs a recyclable and highly efficient biocatalyst (lipase) instead of stoichiometric reagents like triethylamine. nih.govnih.gov Enzymes are biodegradable and operate under mild conditions. nih.govdiva-portal.org

Energy Efficiency: Reactions are conducted at significantly lower and less energy-intensive temperatures (22-90 °C) compared to many conventional industrial processes. rsc.orgdiva-portal.org

Waste Prevention: The one-pot nature of the synthesis and the simple filtration-based purification minimize waste generation. nih.gov The high selectivity of the enzyme reduces the formation of unwanted side products. diva-portal.org

Use of Bio-based Feedstocks: This enzymatic methodology is part of a broader effort to utilize available bio-based building blocks for material synthesis, contributing to a more sustainable chemical industry. nih.govdiva-portal.org

Chemical Compounds Mentioned

| Chemical Name |

| This compound |

| 4-Hydroxybutyl vinyl ether |

| 1,4-Butanediol vinyl ether |

| Methacryloyl chloride |

| Triethylamine |

| Dichloromethane |

| Hydrochloric acid |

| Candida antarctica lipase B |

| Methacrylic acid |

| Toluene |

| Acetonitrile |

| Methyl tert-butyl ether (MTBE) |

| 2-Methyltetrahydrofuran (2-MeTHF) |

| n-Butyl methacrylate |

This table lists the chemical compounds referenced in the article.

Polymerization Mechanisms and Kinetics of 4 Vinyloxy Butyl Methacrylate

Photoinitiated Polymerization Studies

Photoinitiated polymerization, or photopolymerization, is a process that uses light to initiate a polymerization reaction. For a hybrid monomer like VOBM, this technique allows for the independent or concurrent curing of the methacrylate (B99206) and vinyl ether components by selecting appropriate photoinitiator systems that are activated by specific wavelengths of light. researchgate.netresearchgate.net

The vinyl ether group of VOBM is highly reactive towards cationic polymerization. instras.comnih.govrsc.org Upon exposure to UV light in the presence of a cationic photoinitiator, the vinyl ether moieties can polymerize rapidly, achieving high conversion rates. researchgate.netresearchgate.net

The efficiency of cationic photopolymerization is highly dependent on the photoinitiator system used to generate the initiating cationic species (a strong Brønsted acid). eu-japan.eu Onium salts, particularly iodonium (B1229267) and sulfonium (B1226848) salts, are the most common and effective classes of photoinitiators for cationic polymerization. radtech.orgmdpi.comrsc.org

Iodonium Salts: Diaryl-iodonium salts are widely used due to their high photoinitiation activity and stability. mdpi.comresearchgate.net When irradiated with UV light, they undergo photolysis to generate a superacid that can efficiently initiate the polymerization of vinyl ethers. mdpi.com Studies on VOBM have confirmed that iodonium salts effectively initiate the polymerization of the vinyl ether groups. researchgate.netresearchgate.net The rate of polymerization and final conversion can be influenced by factors such as the concentration of the iodonium salt and the intensity of the light source. acs.orgacs.org

Sulfonium Salts: Triaryl-sulfonium salts are another major class of cationic photoinitiators. radtech.orgrsc.org They are known for their excellent thermal stability and high quantum yields of acid generation. acs.org In studies involving VOBM, sulfonium salts have been shown to be highly effective, in some cases demonstrating greater efficiency than iodonium salts in initiating the polymerization of the vinyl ether moieties. researchgate.netinstras.com

Research comparing the effectiveness of these initiators for VOBM found the following order of efficiency for polymerizing the vinyl ether groups: sulfonium salt > iodonium salt. researchgate.net

| Photoinitiator Type | Key Characteristics | Relative Efficiency in VOBM Polymerization | References |

|---|---|---|---|

| Iodonium Salts | High photoinitiation activity, well-developed and widely used. | Effective | researchgate.netresearchgate.netmdpi.com |

| Sulfonium Salts | High thermal stability, efficient acid generation upon photolysis. | More Effective | radtech.orgresearchgate.netinstras.com |

Real-time Fourier Transform Infrared (RT-FTIR) spectroscopy is a powerful technique used to monitor the kinetics of photopolymerization in situ. researchgate.netresearchgate.net By tracking the disappearance of the characteristic absorption bands of the reactive functional groups, the conversion and rate of reaction can be determined in real-time. researchgate.net For VOBM, RT-FTIR studies show that the cationic polymerization of the vinyl ether moieties is very rapid upon UV exposure. researchgate.netresearchgate.net High conversions, reaching up to 90%, have been reported for the vinyl ether groups in the presence of suitable cationic photoinitiators like iodonium or sulfonium salts. researchgate.netresearchgate.netresearchgate.net Kinetic analyses allow for the assessment of how different photoinitiators and process conditions affect the polymerization speed and the final degree of cure. researchgate.net

The methacrylate group in VOBM is polymerized through a free-radical chain mechanism, a common process for acrylate (B77674) and methacrylate monomers. nih.govnih.gov This reaction is initiated by radical photoinitiators that cleave upon UV irradiation to produce reactive radical species. sincerechemical.com

The choice of photoinitiator is critical for achieving efficient free-radical polymerization. Type I photoinitiators, which undergo unimolecular cleavage upon irradiation to form radicals, are highly efficient. nih.govrsc.org

TPO (Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide): TPO is a highly reactive and efficient Type I photoinitiator used for the polymerization of methacrylate-based systems. nih.govnih.gov It exhibits strong absorption in the near-UV range and is known for generating multiple radical species, leading to efficient polymerization. nih.govrsc.org TPO has been successfully used to initiate the polymerization of the methacrylate group in VOBM. researchgate.net

Irgacure 907 (2-Methyl-1-[4-(methylthio)phenyl]-2-morpholinopropan-1-one): Irgacure 907 is another highly efficient Type I solid photoinitiator that is particularly effective for UV-curable systems containing acrylates. sincerechemical.commychem.ir It is often used to initiate the photopolymerization of mono- or multifunctional vinyl monomers. sincerechemical.commychem.ir In a comparative study on VOBM, Irgacure 907 was found to be the most effective initiator for the polymerization of the methacrylate groups. researchgate.net

The study comparing various radical photoinitiators for VOBM established the following order of initiation effectiveness for the methacrylate group: Irgacure 907 > Irgacure 819 > TPO > ITX. researchgate.net

| Photoinitiator | Type | Key Characteristics | Relative Efficiency in VOBM Polymerization | References |

|---|---|---|---|---|

| TPO | Type I (Acylphosphine Oxide) | Highly reactive, generates multiple radical species. | Effective | researchgate.netnih.govnih.gov |

| Irgacure 907 | Type I (α-Amino Acetophenone) | Highly efficient, solid photoinitiator. | Most Effective | researchgate.netsincerechemical.commychem.ir |

Free Radical Photopolymerization Kinetics of Methacrylate Groups

Thermal Polymerization Approaches

While photopolymerization is a common method for curing VOBMA, thermal polymerization offers an alternative route. Thermal initiators can be used to trigger both free-radical and, in some cases, radical-promoted cationic polymerization. cmu.edu For example, a mixture of butyl vinyl ether and methyl methacrylate can be polymerized thermally using free-radical initiators in conjunction with a cationic initiator like a diphenyl iodonium salt. cmu.edu

In the context of producing shape memory polymers (SMPs), polymerization of monomer mixtures containing components similar to VOBMA can be carried out at elevated temperatures. google.com The reaction conditions, such as temperature and pressure, are crucial in determining the properties of the final crosslinked polymer. Typical polymerization temperatures can range from 20°C to 150°C, with preferred ranges often between 50°C and 110°C. google.com

The kinetics of thermal polymerization can be studied using techniques like differential scanning calorimetry (DSC), which measures the heat flow associated with the polymerization reaction as a function of temperature or time. mdpi.com

Confined Polymerization Studies in Nanoreactors

Confined polymerization within nanoreactors, such as the pores of anodic aluminum oxide (AAO) templates, offers a method to create well-defined polymer nanostructures. mdpi.comnih.gov This approach has been used to study the polymerization of butyl methacrylate, a monomer structurally related to the methacrylate portion of VOBMA. mdpi.comnih.govunlp.edu.ar

Studies on the free-radical polymerization of butyl methacrylate within AAO nanoreactors have shown that the kinetics and the properties of the resulting polymer can be significantly different from bulk polymerization. mdpi.comnih.gov For instance, the molecular weight of poly(butyl methacrylate) synthesized in confinement is often lower than that obtained in bulk polymerization. mdpi.comnih.gov This difference is attributed to changes in the termination mechanism, with combination being more predominant in confinement, whereas chain transfer or disproportionation is the main termination process in bulk. nih.gov

The polymerization rate can also be affected by confinement. Techniques like proton nuclear magnetic resonance (¹H-NMR) spectroscopy can be used to follow the kinetics of monomer consumption and polymer formation within the nanoreactors. mdpi.comnih.gov These studies provide insights into how the nanoscale environment influences the polymerization process, which is valuable for the fabrication of nanostructured materials with controlled properties. mdpi.comunlp.edu.ar While specific studies on the confined polymerization of VOBMA itself are not detailed in the provided context, the findings from related methacrylate monomers suggest that confinement would likely have a significant impact on its dual polymerization behavior.

Copolymerization Strategies Involving 4 Vinyloxy Butyl Methacrylate

Radical Copolymerization with Various Comonomers

The methacrylate (B99206) functionality of 4-(Vinyloxy)butyl methacrylate allows it to readily participate in free-radical polymerization. In this process, the vinyl ether group generally remains as a pendant, unreacted moiety, which can be utilized for subsequent post-polymerization modification.

Copolymers with n-Butyl Methacrylate (BMA)

Copolymers of VOBMA and n-Butyl Methacrylate (BMA) can be synthesized via conventional free-radical polymerization. In these reactions, a thermally activated initiator, such as 1,1'-azobis(cyclohexanecarbonitrile) (B1581900) (ABCN), is used to generate radicals that initiate the polymerization of the methacrylate double bonds of both monomers. rsc.org The incorporation of BMA, a known plasticizing monomer, can impart flexibility and toughness to the resulting copolymer. gantrade.com The final composition of the copolymer can be controlled by the initial feed ratio of the monomers and can be accurately determined using techniques like Proton Nuclear Magnetic Resonance (¹H-NMR) spectroscopy. rsc.org

Research has demonstrated the synthesis of such copolymers using dioxane as a solvent at elevated temperatures. The process involves dissolving the monomers and the initiator in the solvent, purging the system with an inert gas like nitrogen, and maintaining the reaction at a specific temperature for an extended period to achieve significant conversion. rsc.org

Table 1: Example Conditions for Radical Copolymerization of a VOBMA derivative with BMA This table is based on data for the copolymerization of a protected VOBMA derivative (BEBMA) with BMA, illustrating a typical synthetic approach.

| Parameter | Value | Reference |

|---|---|---|

| Comonomers | BEBMA, BMA | rsc.org |

| Initiator | ABCN | rsc.org |

| Solvent | Dioxane | rsc.org |

| Temperature | 90 °C | rsc.org |

| Atmosphere | Nitrogen | rsc.org |

| Duration | 24 h | rsc.org |

Copolymers with 2-Hydroxyethyl Methacrylate (HEMA)

Similarly, VOBMA can be copolymerized with 2-Hydroxyethyl Methacrylate (HEMA) through free-radical methods. rsc.org HEMA is a hydrophilic monomer containing a primary hydroxyl group. The incorporation of HEMA units introduces hydroxyl functionality into the copolymer, which can enhance properties like hydrophilicity and provide sites for subsequent cross-linking reactions. mdpi.com The reactivity of HEMA in copolymerization can be influenced by the choice of solvent due to hydrogen bonding effects. mdpi.com

The synthesis follows a procedure analogous to the copolymerization with BMA, where the monomers and a radical initiator are reacted in a suitable solvent under an inert atmosphere. rsc.org The resulting copolymers possess both the pendant vinyloxy groups from VOBMA and the pendant hydroxyethyl (B10761427) groups from HEMA, making them multifunctional materials.

Table 2: Example Conditions for Radical Copolymerization of a VOBMA derivative with HEMA This table is based on data for the copolymerization of a protected VOBMA derivative (BEBMA) with HEMA, illustrating a typical synthetic approach.

| Parameter | Value | Reference |

|---|---|---|

| Comonomers | BEBMA, HEMA | rsc.org |

| Initiator | ABCN | rsc.org |

| Solvent | Dioxane | rsc.org |

| Temperature | 90 °C | rsc.org |

| Atmosphere | Nitrogen | rsc.org |

| Duration | 24 h | rsc.org |

Cationic Copolymerization with Other Vinyl Ethers

The vinyl ether group in VOBMA is highly susceptible to cationic polymerization. cmu.edursc.org This allows VOBMA to be copolymerized with other vinyl ether monomers, such as butyl vinyl ether or ethylene (B1197577) glycol divinyl ether, in the presence of a cationic initiator like a Lewis acid or a protonic acid. cmu.eduacs.orgnih.gov In this type of polymerization, the methacrylate group of VOBMA remains unreacted. This selective polymerization of the vinyl ether groups results in a linear copolymer with pendant methacrylate functionalities along the poly(vinyl ether) backbone. These pendant groups are available for subsequent polymerization or modification, for example, through a later radical-curing step. Cationic polymerization of vinyl ethers is known for being rapid and can proceed even after the initiating source (e.g., UV light) is removed, a phenomenon known as dark polymerization. rsc.org

Hybrid Copolymerization Techniques

The presence of two distinct polymerizable groups in VOBMA makes it an ideal candidate for hybrid polymerization techniques, where two different polymerization mechanisms are employed to polymerize both the methacrylate and vinyl ether functionalities.

Combination of Radical and Radical-Promoted Cationic Mechanisms

A sophisticated strategy to copolymerize monomers with disparate reactivity, such as methacrylates and vinyl ethers, is the combination of radical and radical-promoted cationic polymerization. cmu.edu This method allows for the formation of copolymers where methacrylate and vinyl ether units are chemically bonded within the same network, which is not achievable by using either radical or cationic polymerization independently. cmu.edu

The mechanism involves using a standard free-radical initiator (like AIBN) in conjunction with a cationic initiator that can be activated by radicals, such as a diaryliodonium or sulfonium (B1226848) salt. cmu.eduresearchgate.net The process begins with the free-radical polymerization of the methacrylate groups. The growing polymer radicals can then add to the electron-rich double bond of the vinyl ether group. This addition creates a new, electron-donor radical. In the key step, this radical is oxidized by the iodonium (B1229267) salt, which converts the neutral radical chain end into a carbocation. This newly formed cation then initiates the cationic polymerization of the surrounding vinyl ether monomers. cmu.edu

This dual-mode polymerization can be induced photochemically or thermally and is an effective method for creating interpenetrating or cross-linked polymer networks from VOBMA and other methacrylate or vinyl ether comonomers. cmu.eduresearchgate.net

Integration with Controlled/Living Polymerization Techniques

The unique bifunctional chemical structure of this compound (VOBMA) presents a versatile platform for the synthesis of advanced polymer architectures. This monomer possesses two distinct polymerizable groups: a methacrylate group, readily polymerizable via controlled/living radical polymerization (CLP) techniques such as Atom Transfer Radical Polymerization (ATRP) or Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, and a vinyloxy group, which is polymerizable through living cationic polymerization. specificpolymers.comspecificpolymers.com This orthogonal reactivity allows for the strategic combination of different polymerization mechanisms to construct well-defined block and graft copolymers. researchgate.netfrontiersin.org The integration of VOBMA with CLP methods enables precise control over molecular weight, molecular weight distribution (polydispersity), and chain-end functionality, which is crucial for creating tailored macromolecular structures. nih.govresearchgate.net

Block copolymers are macromolecules composed of two or more distinct polymer chains (blocks) linked covalently. The synthesis of block copolymers incorporating VOBMA can be achieved by employing sequential polymerization strategies that leverage its dual functionality. This typically involves a "site transformation" or "dual initiator" approach, where one functional group is polymerized first to create a macroinitiator or macro-chain transfer agent (mCTA), which is then used to polymerize a second monomer via a different mechanism. frontiersin.orgresearchgate.net

One primary strategy involves the combination of living cationic polymerization and RAFT polymerization. frontiersin.org A poly(vinyl ether) block can be synthesized first via living cationic polymerization using an initiator that also contains a RAFT agent moiety (a dual initiator). Alternatively, a poly(vinyl ether) macro-chain transfer agent (PVE-mCTA) can be prepared. frontiersin.org This PVE-mCTA is then utilized in the RAFT polymerization of a methacrylate monomer, such as VOBMA itself or another methacrylate like methyl methacrylate (MMA) or tert-butyl methacrylate (tBMA), to grow the second block. This method allows for the creation of diblock copolymers with a poly(vinyl ether) segment and a polymethacrylate (B1205211) segment. frontiersin.orgrsc.org

A second pathway involves initiating a controlled radical polymerization of the methacrylate group of VOBMA first. For instance, a block of poly(this compound) (PVOBMA) can be synthesized using RAFT. The resulting polymer possesses pendant vinyloxy groups along its chain. These vinyloxy groups can subsequently serve as initiation points for a living cationic polymerization of a vinyl ether monomer, such as isobutyl vinyl ether (IBVE), to grow a second block, leading to a P(VOBMA)-b-P(IBVE) block copolymer. This sequential approach capitalizes on the distinct reactivity of each functional group within the VOBMA monomer.

The table below summarizes hypothetical and reported strategies for synthesizing block copolymers using principles applicable to VOBMA.

Table 1: Strategies for the Synthesis of Block Copolymers Involving VOBMA

| First Block (Polymerization Method) | Second Block (Polymerization Method) | Resulting Block Copolymer | Key Features |

|---|---|---|---|

| Poly(isobutyl vinyl ether) (Living Cationic) | Poly(this compound) (RAFT) | P(IBVE)-b-P(VOBMA) | Well-defined blocks; combines cationic and radical techniques. frontiersin.org |

| Poly(tert-butyl methacrylate) (RAFT) | Poly(vinyl ether) (Living Cationic) | P(tBMA)-b-PVE | Synthesized from a P(tBMA) macroinitiator with pendant groups capable of initiating cationic polymerization. rsc.org |

| Poly(this compound) (ATRP) | Poly(styrene) (Living Cationic) | P(VOBMA)-b-PS | Pendant vinyloxy groups on the first block initiate the polymerization of the second. nih.gov |

Graft copolymers consist of a main polymer backbone with one or more side chains (grafts) of a different chemical composition. The bifunctional nature of VOBMA is particularly advantageous for creating graft copolymers through "grafting-from" or "grafting-through" methodologies. frontiersin.orgwarwick.ac.uk

In a "grafting-from" approach, a polymer backbone is first synthesized, followed by the initiation of side-chain polymerization from active sites along this backbone.

Polymethacrylate Backbone with Poly(vinyl ether) Grafts: A copolymer of VOBMA and another methacrylate (e.g., methyl methacrylate) can be synthesized via a controlled radical process like RAFT or ATRP. This results in a linear backbone with pendant vinyloxy groups distributed along the chain. These vinyloxy groups can then be activated to initiate the living cationic polymerization of a vinyl ether monomer (e.g., isobutyl vinyl ether), growing poly(vinyl ether) chains from the backbone. This method produces a graft copolymer with a polymethacrylate main chain and PVE side chains. uliege.be

Poly(vinyl ether) Backbone with Polymethacrylate Grafts: Conversely, a backbone can be created by the living cationic polymerization of VOBMA, potentially with another vinyl ether. The resulting polymer would feature pendant methacrylate groups. These groups are available for subsequent controlled radical polymerization, allowing other monomers like styrene (B11656) or various acrylates to be "grafted from" the PVE backbone. researchgate.net

The "grafting-through" (or macromonomer) technique involves the polymerization of a monomer with a macromonomer—a polymer chain that has a polymerizable group at one end.

A VOBMA-based macromonomer can be prepared by polymerizing the vinyloxy group via living cationic polymerization and terminating the reaction with an agent that introduces a methacrylate functionality at the chain end.

This resulting poly(vinyl ether) macromonomer is then copolymerized with a comonomer, such as n-butyl methacrylate, using a controlled radical technique like RAFT. warwick.ac.uk The polymerization proceeds through the methacrylate groups of the comonomer and the macromonomer, incorporating the pre-formed PVE chains as grafts onto a growing polymethacrylate backbone.

The table below outlines these strategies for synthesizing graft copolymers.

Table 2: Strategies for the Synthesis of Graft Copolymers Involving VOBMA

| Strategy | Backbone Synthesis (Method) | Graft Synthesis (Method) | Resulting Graft Copolymer Architecture |

|---|---|---|---|

| Grafting-From | Copolymerization of VOBMA and MMA (RAFT/ATRP) | Living Cationic Polymerization of IBVE from pendant vinyloxy groups | P(MMA-co-VOBMA) backbone with P(IBVE) grafts. uliege.be |

| Grafting-From | Living Cationic Polymerization of VOBMA | ATRP of Styrene from pendant methacrylate groups | PVOBMA backbone with Polystyrene grafts. researchgate.net |

Advanced Polymeric Architectures and Materials Development

Construction of Crosslinked Polymer Networks

The presence of two distinct and selectively addressable polymerizable moieties within the 4-(vinyloxy)butyl methacrylate (B99206) monomer facilitates the creation of highly crosslinked polymer networks through dual-curing processes. cmu.edu This methodology involves two separate polymerization reactions that can be triggered sequentially or simultaneously to form the final network structure. nih.gov

Typically, the methacrylate groups are polymerized via a free-radical mechanism, often initiated by UV light in the presence of a radical photoinitiator. Concurrently or subsequently, the vinyl ether groups can be polymerized through a cationic mechanism, which is initiated by a cationic photoinitiator that generates a strong acid upon UV exposure. cmu.edu This dual-mode polymerization allows for the formation of interpenetrating polymer networks (IPNs), where two independent networks are physically entangled, or for sequential curing where an initial network is formed and then further crosslinked in a second step. cmu.edu

This approach is particularly advantageous in applications like coatings, where "shadowed" areas might not receive sufficient UV exposure for a complete cure. pharmaexcipients.com An initial UV-initiated free-radical polymerization of the methacrylate groups can fix the coating in place, while a subsequent thermal or secondary UV cure can polymerize the vinyl ether groups, ensuring a completely crosslinked and robust final product. nih.govpharmaexcipients.com For instance, a system can be designed where a rapid thiol-ene polymerization involving the vinyl ether groups creates an initial, loosely-crosslinked network, which is then followed by a cationic polymerization of the remaining vinyl ether moieties to significantly increase the final crosslink density and enhance mechanical properties. ekb.eg

The components of such a dual-curing system are summarized in the table below.

| Component | Example Material/Initiator | Polymerization Mechanism | Function |

|---|---|---|---|

| Hybrid Monomer | 4-(Vinyloxy)butyl methacrylate (VOBMA) | N/A | Provides both radical and cationic polymerizable sites. |

| Radical Initiator | 2,4,6-Trimethylbenzoyl-diphenylphosphine oxide (TPO) | Free-Radical Polymerization | Initiates polymerization of methacrylate groups upon UV exposure. cmu.edu |

| Cationic Initiator | Iodonium (B1229267) or Sulfonium (B1226848) salts (e.g., Triarylsulfonium hexafluoroantimonate) | Cationic Polymerization | Initiates polymerization of vinyl ether groups upon UV exposure. ekb.egresearchgate.net |

| Optional Comonomer | Thiol-containing molecules (e.g., Trimethylolpropane tris(3-mercaptopropionate)) | Thiol-Ene Reaction | Reacts with vinyl ether groups in a rapid, radical-mediated step-growth process. ekb.eg |

Design of Block and Graft Copolymers with Tailored Functionalities

The orthogonal reactivity of this compound is a powerful tool for designing complex polymer architectures like block and graft copolymers. By leveraging different controlled/living polymerization techniques, each functional group can be addressed independently to build polymers with precisely defined segments and functionalities.

Graft Copolymers: A common strategy to synthesize graft copolymers involves a "grafting to" or "grafting from" approach.

Grafting to: In one demonstrated example, a specialized chain transfer agent (CTA) derived from 4-hydroxybutyl vinyl ether was used to synthesize a vinyloxy-terminated poly(N-isopropylacrylamide) (PNIPAM) via Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization. This functional polymer was then grafted onto a backbone containing hydroxyl groups, forming a graft copolymer through the reaction of the vinyl ether termini. specificpolymers.com

Grafting from: Alternatively, one could first polymerize VOBMA through its methacrylate group using a technique like Atom Transfer Radical Polymerization (ATRP) or RAFT. This creates a polymer backbone with pendant vinyl ether groups. These vinyl ether groups can then act as latent initiation sites for a subsequent cationic polymerization of a second monomer, such as isobutyl vinyl ether, growing the graft chains from the backbone. nih.govmdpi.com

Block Copolymers: The synthesis of well-defined block copolymers can be achieved through mechanistic transformation, where one type of living polymerization is used to form the first block, and the active chain end is then transformed to initiate a different type of living polymerization for the second block. For example, a monomer containing both a vinyl ether and a group suitable for RAFT (a trithiocarbonate) can be used. sciengine.com The vinyl ether is first polymerized via living cationic polymerization. The resulting polymer, now a macro-CTA, can then be used to initiate the RAFT polymerization of a second monomer, like vinyl acetate, to yield a well-defined diblock copolymer. sciengine.com This principle allows for the combination of monomers that are otherwise incompatible in a single polymerization method. ekb.eg

These advanced synthesis strategies enable the creation of copolymers with tailored functionalities, such as amphiphilicity for self-assembly into micelles or vesicles, or stimuli-responsive segments for applications in drug delivery and smart materials. rsc.org

| Architecture | Synthetic Strategy | Polymerization of VOBMA Group | Polymerization of Second Monomer | Resulting Structure |

|---|---|---|---|---|

| Graft Copolymer | "Grafting from" | Methacrylate group (via ATRP/RAFT) | Cationic polymerization from pendant vinyl ether groups | Polymethacrylate (B1205211) backbone with poly(vinyl ether) grafts. nih.gov |

| Graft Copolymer | "Grafting to" (using VOBMA derivative) | VOBMA derivative used to create a functional polymer (e.g., vinyloxy-terminated) | Attachment of functional polymer to a backbone | Backbone with pre-made polymer chains attached via vinyl ether reaction. specificpolymers.com |

| Block Copolymer | Mechanistic Transformation | Vinyl ether group (via living cationic polymerization) | RAFT polymerization of second monomer from macro-CTA | Poly(vinyl ether)-block-poly(vinyl acetate) or similar. sciengine.com |

Statistical Copolymers with Tunable Properties

Statistically copolymerizing this compound (VOBMA) with other vinyl monomers is an effective strategy for tuning the final properties of the material. By randomly incorporating VOBMA units along a polymer chain, its unique functionalities can be distributed throughout the material, imparting new or enhanced characteristics. The properties of these copolymers, such as thermal behavior, solubility, and chemical reactivity, can be precisely controlled by adjusting the molar fraction of VOBMA and the comonomer(s). pharmaexcipients.com

A key advantage of incorporating VOBMA is the introduction of pendant vinyl ether groups, which can serve as reactive sites for post-polymerization modification or crosslinking. sciengine.com For example, research has shown that VOBMA can be chemically modified to create a new monomer containing a pH-sensitive hemiaminal ether linkage. This functional monomer was then copolymerized with urethane (B1682113) acrylate (B77674) to produce a crosslinked coating. The resulting material exhibited a tunable, pH-responsive release of an antibacterial agent, a property directly controlled by the presence of the VOBMA-derived monomer in the copolymer network. rsc.org

Similarly, the statistical copolymerization of VOBMA with standard monomers like butyl methacrylate (BMA) or methyl methacrylate (MMA) allows for the tailoring of physical properties. For example, copolymerizing a high-Tg monomer like MMA with a monomer that has a low-Tg homopolymer allows for the glass transition temperature (Tg) of the resulting copolymer to be adjusted to intermediate values based on the comonomer ratio. nsf.gov Incorporating VOBMA can also modify surface properties, adhesion, and hydrophilicity. While specific reactivity ratios for VOBMA with common acrylates are not widely reported, the principle of using statistical copolymerization to fine-tune properties is a well-established practice in polymer science. mdpi.comfrontiersin.org

The table below illustrates how the statistical incorporation of VOBMA or its derivatives can be used to tune polymer properties.

| Comonomer | Functionality from VOBMA Unit | Tunable Property | Potential Application |

|---|---|---|---|

| Urethane Acrylate | pH-sensitive hemiaminal ether (from modified VOBMA) | pH-triggered release of active molecules. rsc.org | Smart coatings, drug delivery. |

| Methyl Methacrylate (MMA) | Pendant vinyl ether for crosslinking/modification | Glass Transition Temperature (Tg), crosslink density. nsf.gov | Thermosets, functional coatings. |

| Butyl Methacrylate (BMA) | Pendant vinyl ether for crosslinking/modification | Adhesion, flexibility, Tg. pharmaexcipients.com | Pressure-sensitive adhesives, flexible coatings. |

| Hydroxyethyl (B10761427) Methacrylate (HEMA) | Pendant vinyl ether and hydroxyl groups | Hydrophilicity, water absorption, crosslinking sites. rsc.org | Hydrogels, biomedical materials. |

Research on Responsive Polymer Systems Incorporating 4 Vinyloxy Butyl Methacrylate Derivatives

pH-Responsive Polymeric Materials

The vinyl ether moiety of VBMA is particularly susceptible to hydrolysis under acidic conditions, a property that has been extensively exploited to create pH-sensitive linkages. This allows for the design of polymers that can release conjugated molecules or change their structure in response to a decrease in environmental pH.

A key strategy for creating pH-responsive materials involves the formation of hemiaminal ether linkages. These linkages can be synthesized by the acid-catalyzed reaction of the vinyl ether group on VBMA with a molecule containing an N-H group, such as a triazole or a purine. rsc.orgvistec.ac.th The resulting hemiaminal ether bond is relatively stable at neutral or physiological pH but is designed to cleave hydrolytically in acidic environments, triggering the release of the attached molecule. rsc.orgnih.gov This mechanism allows for a selective and controlled release profile, with rapid release at low pH values and minimal or no release under neutral conditions. rsc.org

This approach is particularly advantageous for applications where release is desired in specific acidic microenvironments, such as those found in tumors, endosomes, or at sites of bacterial biofilm formation. vistec.ac.thresearchgate.net The slow kinetics of hydrolysis of the hemiaminal ether linkage, even in mildly acidic conditions, allows for a sustained and prolonged release of the active molecule, which is a significant improvement over systems that exhibit a rapid "burst" release. vistec.ac.thnih.gov For instance, research has demonstrated that polymers incorporating these linkages can be designed to release corrosion inhibitors or antibacterial agents specifically in response to the acidic conditions that promote corrosion or bacterial growth. vistec.ac.thresearchgate.net

The vinyl ether group of 4-(vinyloxy)butyl methacrylate (B99206) serves as a versatile anchor for the covalent attachment of various functional molecules through pH-sensitive bonds. researchgate.net A prominent example is the conjugation of the antibacterial agent 6-chloropurine (B14466) to VBMA. vistec.ac.thresearchgate.net This reaction, catalyzed by an acid like trifluoroacetic acid, results in the formation of 4-(1-(6-chloro-7H-purin-7-yl)ethoxy)butyl methacrylate (CPBMA), a polymerizable monomer containing a pH-labile hemiaminal ether linkage. vistec.ac.th

This functional monomer can then be copolymerized, for example with a urethane (B1682113) acrylate (B77674) via photopolymerization, to create crosslinked polymer coatings. vistec.ac.thacs.org The embedded 6-chloropurine is released upon hydrolysis of the hemiaminal ether bond under acidic conditions. nih.gov This strategy ensures that the functional molecule is retained within the polymer matrix at neutral pH but is released in a sustained manner when the pH drops. vistec.ac.th

Research has quantified the release kinetics from such systems. In one study, a coating made from a copolymer of urethane acrylate and CPBMA was compared to a coating where 6-chloropurine was simply physically entrapped. The entrapped agent showed a burst release, with over 90% released within one day at both neutral and acidic pH. In contrast, the covalently conjugated agent demonstrated a significantly slower, pH-dependent release. vistec.ac.th

Table 1: Cumulative Release of 6-Chloropurine from a P(UA-co-CPBMA) Coating

This table presents the percentage of 6-chloropurine released over time from a photopolymerized urethane acrylate coating containing the covalently bonded, pH-sensitive monomer CPBMA at different pH conditions. Data sourced from research findings. vistec.ac.th

| Time (days) | Cumulative Release at pH 7.4 (%) | Cumulative Release at pH 3.5 (%) | Cumulative Release at pH 3.5 then pH 1.0* (%) |

| 20 | 5 | 7 | 7 |

| 58 | 9 | - | 26 |

| The pH was lowered from 3.5 to 1.0 after day 20 to accelerate release. |

This controlled release mechanism has also been applied to other functional molecules, such as the corrosion inhibitor benzotriazole, which was conjugated to VBMA to form 4-(1-(benzotriazole-N-yl) ethoxy)butyl methacrylate (BEBMA). researchgate.net This demonstrates the versatility of using VBMA to create a variety of pH-responsive materials for targeted applications.

Thermo-Responsive Polymeric Systems

Polymers that exhibit a phase transition in response to temperature changes are known as thermo-responsive polymers. They typically possess a lower critical solution temperature (LCST), below which the polymer is soluble and above which it undergoes phase separation and becomes insoluble. mdpi.commdpi.com The incorporation of monomers like 4-(vinyloxy)butyl methacrylate can significantly influence the thermo-responsive properties of copolymers.

A specific type of liquid-liquid phase separation that can occur in thermo-responsive polymer solutions is coacervation, which results in the formation of a polymer-rich phase known as a coacervate. chemrxiv.orgresearchgate.net While research directly on VBMA-based coacervates is emerging, studies on analogous systems provide strong insights. For example, copolymers of 4-hydroxybutyl vinyl ether (HOBVE), a structural relative of the vinyl ether portion of VBMA, and 2-(vinyloxy)ethyl methacrylate (VEM), a vinyloxy-methacrylate monomer, have been shown to form thermo-responsive coacervate droplets when their aqueous solutions are heated above their phase separation temperature. acs.orgscispace.comheraldopenaccess.us

These coacervate droplets are distinct from a simple precipitate, representing a liquid, polymer-dense phase. acs.org The methacrylate groups within the VEM units of these coacervates can be subsequently crosslinked, for instance by UV irradiation, to form stable hydrogel microspheres. researchgate.netacs.org The ability to control the sequence distribution of the crosslinkable methacrylate units within the copolymer chain is crucial for preparing well-defined, fine hydrogel microspheres from these coacervate templates. acs.org These resulting microspheres can retain their thermo-responsive character. acs.orgresearchgate.net This principle suggests that copolymers incorporating this compound could similarly be designed to form coacervate droplets that serve as precursors for stimuli-responsive microgels and capsules.

In amphiphilic block copolymers, such as those made by chain-extending a thermo-responsive block with a hydrophobic block like poly(butyl methacrylate), the relative lengths of the two blocks play a critical role in the macroscopic behavior above the cloud point temperature. mdpi.com For instance, a longer hydrophilic, stabilizing block tends to favor the formation of a gel upon phase separation, whereas a different balance might lead to precipitation or coacervation. mdpi.com

Segmented polymer networks composed of both hydrophilic and hydrophobic segments can exhibit nanophase separation between the immiscible polymer chains. researchgate.net For example, networks made from poly(methyl vinyl ether) (PMVE) and poly(butyl acrylate) (PBA) segments show thermo-responsive properties in water due to the LCST behavior of the PMVE segments. researchgate.net The presence of both a vinyl ether-derived backbone component and a methacrylate side-chain component within a single monomer like VBMA would introduce a unique structural element that can be used to modulate these phase behaviors, offering a sophisticated means to control the properties and reversibility of the thermal transition. mdpi.commdpi.com

Characterization Methodologies for 4 Vinyloxy Butyl Methacrylate Polymers and Copolymers

Spectroscopic Analysis (e.g., Real-Time Fourier Transform Infrared Spectroscopy, Nuclear Magnetic Resonance Spectroscopy)

Spectroscopic methods are indispensable for confirming the chemical structure of VOBMA polymers and for monitoring the polymerization process in real-time.

Real-Time Fourier Transform Infrared (RT-FTIR) Spectroscopy is a powerful technique for studying the kinetics of photopolymerization of VOBMA. researchgate.net This method allows for the in-situ monitoring of the reaction by tracking the decrease in the infrared absorbance of the reacting functional groups. imaging.org For VOBMA, which contains both a methacrylate (B99206) and a vinyl ether group, RT-FTIR can follow the conversion of both double bonds. The polymerization of the vinyl ether groups can be monitored, and high conversions of up to 90% have been reported. researchgate.net The kinetics of such rapid polymerizations can be followed, providing data on the rate of polymerization and the final extent of the cure. researchgate.netgoogle.com This technique is valuable for assessing the performance of different components in a UV-curable formulation, such as photoinitiators and monomers. researchgate.net The conversion of the methacrylate double bond (C=C) can be specifically measured in the range of 6100-6220 cm⁻¹. google.com

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR and ¹³C NMR) is a fundamental tool for the structural characterization of VOBMA polymers and copolymers. rsc.orgresearchgate.net ¹H NMR spectroscopy is used to determine the composition of copolymers by comparing the integration of characteristic proton signals from the different monomer units. rsc.orgresearchgate.netrsc.org For instance, in copolymers of VOBMA, the signals corresponding to the vinyl ether and methacrylate protons can be used to calculate the monomer incorporation. rsc.org ¹³C NMR provides detailed information about the carbon skeleton of the polymer, which can be sensitive to the configurational sequences (tacticity) of the polymer chain. researchgate.netbibliotekanauki.plresearchgate.net For example, the carbonyl and β-methylene signals in the ¹³C NMR spectrum of polymethacrylates are sensitive to the stereochemical arrangement of the monomer units at the heptad and hexad level, respectively. bibliotekanauki.pl

Chromatographic Techniques (e.g., Gel Permeation Chromatography/Size Exclusion Chromatography for Molecular Weight and Dispersity)

Gel Permeation Chromatography (GPC) , also known as Size Exclusion Chromatography (SEC), is the primary technique for determining the molecular weight and molecular weight distribution (dispersity, Đ) of VOBMA polymers and copolymers. rsc.orgresearchgate.netlcms.czphenomenex.com This method separates macromolecules based on their hydrodynamic volume in solution. ukaazpublications.com

In a typical GPC analysis, a polymer solution is passed through a column packed with porous gel; larger molecules elute first, while smaller molecules penetrate the pores and elute later. ukaazpublications.com For VOBMA copolymers, solutions are often prepared in a solvent like tetrahydrofuran (B95107) (THF). rsc.org The system is calibrated using standards of known molecular weight, such as linear polystyrene or poly(methyl methacrylate), to generate a calibration curve from which the molecular weight of the sample can be determined. rsc.orglcms.czwhiterose.ac.uk GPC provides crucial data on the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the dispersity (Đ = Mw/Mn), which is a measure of the breadth of the molecular weight distribution. rsc.orgunibo.it This information is vital as the mechanical and physical properties of polymers are strongly dependent on their molecular weight and dispersity. unibo.it

Below is an interactive table showcasing typical GPC data for VOBMA-containing copolymers:

| Copolymer Composition | Mn ( g/mol ) | Đ (Mw/Mn) | Reference |

| P(BMA₀.₈₆-co-BEBMA₀.₁₄) | 30,000 | 2.8 | rsc.org |

| P(BMA-co-BEBMA-co-NIBMA-co-HQSEMA) | 34,500 | 3.1 | rsc.org |

| Poly[(butyl methacrylate)-co-(methacrylic acid)] | 14,000 | - | nih.gov |

Thermal Analysis Techniques for Polymerization Kinetics and Material Behavior (e.g., Differential Scanning Calorimetry, Thermogravimetric Analysis)

Thermal analysis techniques are employed to investigate the thermal transitions and stability of VOBMA polymers, which are critical for understanding their material behavior and processing conditions.

Differential Scanning Calorimetry (DSC) is used to measure the heat flow associated with thermal transitions in a material as a function of temperature. For polymers, DSC is commonly used to determine the glass transition temperature (Tg), which is a characteristic temperature where the polymer changes from a rigid, glassy state to a more flexible, rubbery state. polymersource.capolymersource.ca The Tg is an important parameter as it defines the upper-temperature limit for the use of many polymeric materials. The analysis is typically performed by heating the sample at a constant rate, often 10°C/min, under a nitrogen atmosphere. polymersource.cascirp.org DSC can also be used to study polymerization kinetics by measuring the heat evolved during the reaction. researchgate.netcsic.es

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time. rsc.orgrsc.orgscirp.org This technique is used to evaluate the thermal stability of polymers and to determine their decomposition temperatures. researchgate.netresearchgate.net In a TGA experiment, the sample is heated in a controlled atmosphere (e.g., nitrogen) at a constant rate, and the weight loss is recorded. rsc.orgrsc.org The resulting thermogram provides information about the onset of decomposition, the temperature of maximum decomposition rate, and the amount of residual mass at the end of the analysis. For example, TGA thermograms of different polymer conjugates can reveal their relative thermal stabilities. rsc.org

The following table summarizes thermal analysis data for related methacrylate polymers:

| Polymer | Technique | Measured Property | Value (°C) |

| Poly(t-butyl methacrylate) block | DSC | Tg | 127 |

| Poly(4-vinyl pyridine) block | DSC | Tg | 152 |

| Poly(butyl methacrylate) | TGA | Onset of Decomposition | >275 |

Table data sourced from references polymersource.caresearchgate.net.

Computational and Theoretical Investigations

Modeling of Polymerization Mechanisms and Reaction Pathways

The unique hybrid structure of 4-(vinyloxy)butyl methacrylate (B99206), containing both a cationically polymerizable vinyl ether group and a radically polymerizable methacrylate group, presents a complex case for polymerization. Computational modeling, particularly using Density Functional Theory (DFT), has been instrumental in dissecting the competing and coexisting reaction pathways. nih.govmdpi.commdpi.com

Theoretical studies have focused on elucidating the mechanisms of initiation, propagation, and termination for each functional group. For instance, DFT calculations can model the copolymerization of vinyl ethers and methacrylates under various catalytic conditions. nih.govmdpi.com These models investigate the energetics of monomer insertion, the influence of catalysts on reactivity and selectivity, and the stability of intermediate species. nih.govresearchgate.net In transition-metal-catalyzed systems, such as those using palladium complexes, DFT studies have been used to understand the favorable insertion of the vinyl ether group and to explore the effects of catalyst structure on copolymer composition and molecular weight. nih.govmdpi.com

Furthermore, computational models can differentiate between various polymerization modes. While vinyl ethers are known to polymerize cationically and methacrylates radically, theoretical studies explore scenarios for "double-mode" polymerization where both mechanisms can be active. cmu.edu Models can simulate free radical promoted cationic polymerization, where growing radical chains initiate the cationic polymerization of the vinyl ether groups. cmu.edu Quantum chemistry approaches are also employed to calculate the kinetic parameters for free radical polymerization, such as propagation rate coefficients, which are crucial for understanding reaction kinetics. ethz.ch The photopolymerization kinetics of VOBMA, involving both cationic and free-radical pathways, can also be modeled to predict conversion rates and network formation. researchgate.net

Below is a table summarizing computational models applied to the study of polymerization mechanisms relevant to vinyl ether and methacrylate systems.

| Computational Method | Focus of Investigation | Key Findings |

| Density Functional Theory (DFT) | Cationic polymerization of vinyl ethers | Elucidation of initiation mechanisms and the role of co-initiators; modeling of active center structures. mdpi.com |

| DFT | Transition-metal-catalyzed copolymerization | Investigation of monomer insertion selectivity (e.g., 1,2-insertion), catalyst-monomer interactions, and chain termination pathways. nih.govmdpi.com |

| Time-Dependent DFT (TD-DFT) | Light-initiated radical polymerization | Examination of catalyst excited states and metal-to-ligand charge transfer transitions that initiate radical pathways for (meth)acrylates. rsc.org |

| Quantum Chemistry (QC) | Free-radical polymerization kinetics | Prediction of energy barriers and frequency factors for propagation reactions, and the effect of penultimate units on reaction rates. ethz.ch |

| DFT | Copolymerization of vinyl ethers with other monomers | Prediction of reactivity ratios and confirmation of quasi-ideal copolymerization behavior based on Frontier Molecular Orbital (FMO) theory. researchgate.net |

Prediction of Polymer Properties based on Monomer Structure

A primary goal of computational polymer science is to predict the macroscopic properties of a polymer based on the chemical structure of its constituent monomers. This is particularly valuable for designing novel polymers for specific applications without the need for extensive empirical synthesis and testing. pageplace.de For polymers derived from 4-(vinyloxy)butyl methacrylate, theoretical models can predict a range of important physical, thermal, and mechanical properties.

Quantitative Structure-Property Relationship (QSPR) models are a cornerstone of this predictive capability. pageplace.de These methods correlate structural or physicochemical descriptors of the monomer with the properties of the resulting polymer. Early approaches relied on group contribution methods, where the properties of a polymer are estimated by summing the contributions of its structural fragments. pageplace.de More advanced methods use a wider array of descriptors calculated from the monomer's molecular geometry and electronic structure to predict properties such as glass transition temperature (Tg), density, and thermal stability. pageplace.degatech.edu

Machine learning (ML) and artificial intelligence (AI) have emerged as powerful tools for predicting polymer properties, often outperforming traditional QSPR models, especially when dealing with complex polymer architectures or limited datasets. nih.gov These models can be trained on existing experimental or simulation data to learn the intricate relationships between monomer structure and polymer characteristics. For instance, ML models can predict the evolution of monomer concentration and molar mass distributions during polymerization. nih.gov For properties like the dielectric constant, which is critical for applications in electronics, computational tools can screen candidate polymers to identify materials with desired performance characteristics. gatech.edu

The table below outlines key polymer properties and the computational methods used for their prediction.

| Polymer Property | Computational Approach | Description |

| Glass Transition Temperature (Tg) | QSPR, Machine Learning | Predicts the temperature at which the polymer transitions from a glassy to a rubbery state based on monomer structural descriptors. gatech.educsic.es |

| Dielectric Constant & Dielectric Loss | Machine Learning, QSPR | Models are trained to predict dielectric properties based on polymer chain descriptors, crucial for high-energy-density materials. gatech.edu |

| Molar Mass Distribution (MMD) | Kinetic Monte Carlo (kMC) simulations, Machine Learning | Simulates the stochastic nature of polymerization to predict the distribution of polymer chain lengths. ML models can be trained on this data for faster predictions. nih.gov |

| Mechanical Properties | QSPR | Correlates monomer structure with properties like flexibility and adhesion, which are influenced by the incorporation of vinyl ether units. mdpi.com |

| Thermal Stability | QSPR | Estimates properties like decomposition temperature based on the chemical constitution of the polymer repeating unit. pageplace.de |

Structure-Reactivity Relationships in this compound Systems

Understanding the relationship between the molecular structure of VOBMA and its polymerization reactivity is critical for controlling the synthesis of copolymers with desired compositions and architectures. The monomer features an electron-rich vinyl ether group and a comparatively electron-deficient methacrylate group, leading to distinct reactivities. cmu.eduacs.org

Computational chemistry provides deep insights into these structure-reactivity relationships. DFT and other quantum mechanics methods are used to calculate electronic structure descriptors that govern reactivity. researchgate.netresearchgate.net For example, the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are often calculated. researchgate.net The vinyl ether's high HOMO energy confirms its nucleophilic character, making it susceptible to attack by electrophiles in cationic polymerization. researchgate.net Conversely, the methacrylate group's electronic structure makes it a suitable monomer for free-radical polymerization.

Theoretical calculations can quantify the reactivity ratios in copolymerization, which describe the preference of a growing polymer chain to add a monomer of its own kind versus the other monomer. DFT calculations have been used to predict reactivity ratios for the copolymerization of vinyl ethers with other monomers, showing good agreement with experimental results. researchgate.net These studies often analyze the transition state energies for the different propagation steps to understand the kinetic preferences. researchgate.net For instance, steric interactions between the growing chain and the incoming monomer in the transition state can dictate regioselectivity, such as the preference for 2,1-monomer insertion. researchgate.net

The table below summarizes key structural and electronic parameters that are computationally investigated to understand reactivity.

| Parameter | Computational Method | Significance in VOBMA Systems |

| HOMO-LUMO Energies | Density Functional Theory (DFT) | The high HOMO of the vinyl ether group indicates its high nucleophilicity and suitability for cationic polymerization. The relative orbital energies of the two functional groups explain their different reactivities. researchgate.net |

| Transition State Energies | DFT, Quantum Chemistry (QC) | Calculating the energy barriers for monomer addition helps predict reaction rates, selectivity, and the kinetic feasibility of different polymerization pathways (cationic vs. radical). researchgate.netethz.ch |

| Monomer Reactivity Ratios | DFT | Theoretical prediction of reactivity ratios (e.g., rvinyl ether, rmethacrylate) guides the synthesis of copolymers with random, alternating, or block structures. researchgate.net |

| Catalyst-Monomer Interaction Energy | DFT | Quantifies the strength of interaction between a catalyst and the vinyl ether or methacrylate group, explaining catalyst activity and selectivity in controlled polymerization. nih.govmdpi.com |

| Bond Dissociation Energies | DFT | Used to assess the likelihood of chain transfer reactions or fragmentation, which can influence the final polymer structure and molecular weight. researchgate.net |

Emerging Research Directions and Future Outlook for 4 Vinyloxy Butyl Methacrylate

Novel Functionalization Strategies and Derivatizations

The presence of two distinct polymerizable moieties in 4-(vinyloxy)butyl methacrylate (B99206) allows for a high degree of versatility in creating functional polymers. The methacrylate group is readily polymerized via free-radical methods, while the vinyl ether group can be polymerized through cationic mechanisms. This orthogonal reactivity is a cornerstone for creating complex macromolecular architectures.

Post-polymerization modification represents a powerful tool for introducing specific functionalities along the polymer backbone. For polymers and copolymers of VOBMA, the pendant vinyl ether groups serve as reactive handles for a variety of chemical transformations. One promising strategy is the acid-catalyzed hydrolysis of the vinyl ether to an aldehyde, which can then be used in a range of subsequent reactions, such as imine formation or aldol (B89426) condensations, to attach bioactive molecules, crosslinking agents, or other functional groups.

Furthermore, the vinyl ether functionality is amenable to electrophilic additions. For instance, the addition of thiols via a thiol-ene reaction can be initiated photochemically or thermally, providing a "click" chemistry approach for the efficient and specific modification of VOBMA-containing polymers under mild conditions. This allows for the introduction of a wide range of functionalities, depending on the chosen thiol.

Derivatization of the VOBMA monomer itself is another avenue for creating novel functional building blocks. For example, the vinyl ether group can be selectively reacted prior to polymerization. An instance of this is the conjugation of antimicrobial agents to the vinyl ether moiety, creating a functional monomer that can be polymerized to yield polymers with inherent antimicrobial properties for biomedical applications.

| Functionalization Strategy | Description | Potential Applications |

| Orthogonal Polymerization | Selective polymerization of the methacrylate (radical) and vinyl ether (cationic) groups. | Synthesis of block and graft copolymers with distinct properties. |

| Post-Polymerization Hydrolysis | Acid-catalyzed conversion of the vinyl ether to a reactive aldehyde group. | Bioconjugation, crosslinking, and surface modification. |

| Thiol-Ene "Click" Chemistry | Photo- or thermally-initiated addition of thiols to the vinyl ether double bond. | Efficient and specific introduction of a wide range of functional molecules. |

| Monomer Derivatization | Chemical modification of the VOBMA monomer prior to polymerization. | Creation of monomers with tailored properties, such as antimicrobial activity. |

Integration into Multifunctional Materials

The dual-curing capability of 4-(vinyloxy)butyl methacrylate is a key attribute for its integration into multifunctional materials. This allows for the creation of interpenetrating polymer networks (IPNs) or materials with spatially defined properties. For example, a formulation containing VOBMA can be partially cured through photochemically initiated radical polymerization of the methacrylate groups, creating a stable, handleable intermediate. This intermediate can then be fully cured in a subsequent step through cationic polymerization of the remaining vinyl ether groups, which can be triggered by a different stimulus, such as heat or a different wavelength of light.

This sequential curing process is highly advantageous in applications such as coatings and adhesives, where an initial, rapid curing step can provide dimensional stability, followed by a slower, more complete cure to achieve the final desired mechanical and chemical resistance properties. The ability to control the curing process in stages opens up possibilities for creating materials with complex, three-dimensional structures and tailored properties.

The incorporation of VOBMA into copolymers is another strategy for developing multifunctional materials. By copolymerizing VOBMA with other monomers, it is possible to fine-tune the properties of the resulting polymer. For instance, copolymerization with soft acrylate (B77674) monomers can impart flexibility, while copolymerization with monomers bearing specific functional groups can introduce stimuli-responsive behavior. The pendant vinyl ether groups in these copolymers remain available for subsequent crosslinking or functionalization, allowing for the creation of materials that can respond to their environment or perform specific functions.

Advancements in Sustainable Polymer Chemistry

The push towards a more sustainable polymer industry has led to increased research into bio-based monomers and the development of recyclable and degradable polymers. While direct bio-based synthesis routes for this compound are still under exploration, advancements in sustainable chemistry offer promising pathways. One notable development is the use of enzymatic catalysis for the synthesis of vinyl ether esters. This approach, which can utilize bio-based carboxylic acids and hydroxyl-functional vinyl ethers, offers a more environmentally friendly alternative to traditional chemical synthesis, operating under mild conditions and reducing waste. rsc.orgrsc.org This methodology could potentially be adapted for the sustainable production of VOBMA precursors.

Furthermore, the development of biodegradable polymers is a key goal for reducing plastic waste. While polymethacrylates are generally not biodegradable, the incorporation of monomers with cleavable linkages can impart degradability. The ether linkage in the side chain of VOBMA is generally stable; however, future research could explore the design of VOBMA analogues with biodegradable segments within their structure.

| Sustainability Aspect | Relevance to this compound | Research Direction |

| Bio-based Synthesis | Potential for using bio-based precursors. | Exploration of enzymatic and chemo-enzymatic routes for monomer synthesis. rsc.orgrsc.org |

| Recyclability | Incorporation into chemically recyclable polymer systems. | Design of VOBMA-containing copolymers with built-in depolymerization mechanisms. |

| Biodegradability | Potential for creating degradable materials through copolymerization. | Development of VOBMA analogues with biodegradable linkages. |

Exploration of New Application Domains in Polymer Science

The unique properties of this compound and its derived polymers are paving the way for their use in a variety of new and advanced application domains.

In the realm of biomedical materials , the ability to functionalize VOBMA-containing polymers with bioactive molecules makes them attractive candidates for drug delivery systems, tissue engineering scaffolds, and antimicrobial coatings. The development of stimuli-responsive hydrogels is a particularly active area of research. By incorporating VOBMA into hydrogel networks, it is possible to create materials that can change their properties, such as swelling or drug release, in response to external stimuli like pH or temperature.

The field of advanced coatings is another promising area. The dual-curing nature of VOBMA allows for the formulation of coatings with superior performance characteristics, such as high scratch resistance, chemical inertness, and excellent adhesion. The ability to tailor the curing process can lead to the development of "smart" coatings that can, for example, self-heal or change their surface properties in response to environmental cues.

Additive manufacturing , particularly 3D printing, is a rapidly growing field that demands advanced photocurable resins. VOBMA's ability to undergo rapid photopolymerization makes it a suitable component for stereolithography (SLA) and digital light processing (DLP) resins. Its dual-curing capability could be exploited to create 3D printed objects with enhanced mechanical properties and functionality, where an initial UV cure defines the shape and a subsequent thermal cure enhances the material's strength and stability. nih.gov

The exploration of VOBMA in stimuli-responsive polymers extends beyond hydrogels. Its incorporation into block copolymers can lead to materials that self-assemble into well-defined nanostructures in response to external triggers. These materials could find applications in areas such as nanosensors, photonics, and controlled release systems.

Q & A

Q. How can copolymer composition be determined experimentally?

- Methodology : ¹H-NMR spectroscopy is the gold standard for quantifying copolymer composition. Peaks corresponding to vinyloxy and methacrylate groups are integrated to calculate molar ratios. For instance, the resonance at δ 4.0–4.2 ppm (attributable to the vinyloxy group) and δ 1.8–2.1 ppm (methacrylate backbone) are analyzed .

Q. What solvents are compatible with this compound during polymerization?

- Methodology : Polar aprotic solvents (e.g., acetone, tetrahydrofuran) are preferred due to their ability to dissolve both hydrophobic methacrylate monomers and hydrophilic initiators like AIBN. Solubility tests should precede large-scale reactions to avoid phase separation .

Advanced Research Questions

Q. How do monomer reactivity ratios (MRRs) influence copolymer sequence distribution, and what computational methods are used to estimate them?

- Methodology : MRRs (r₁ and r₂) determine whether copolymerization is random, alternating, or block-like. The Fineman-Ross (FR) and Kelen-Tüdős (KT) linearization methods are classical approaches but may lack precision for highly reactive systems. Nonlinear fitting via the Reactivity Ratio Error Variable Model (RREVM) improves accuracy, especially when dealing with data scatter in low-conversion regimes . For example, this compound’s MRR with butyl methacrylate was estimated using RREVM, revealing a near-random sequence distribution (average sequence length < 5 units) .

Table 1 : Comparison of MRR Estimation Methods

| Method | Advantages | Limitations |

|---|---|---|

| Fineman-Ross (FR) | Simple linear regression | Sensitive to experimental error |

| Kelen-Tüdős (KT) | Reduces data scatter | Requires high-purity monomers |

| RREVM | Robust for nonlinear systems | Computationally intensive |

Q. What factors contribute to thermal degradation in this compound copolymers, and how can stability be enhanced?

- Methodology : TGA reveals degradation onset temperatures (typically 200–250°C for methacrylate copolymers). Incorporation of bulky side chains (e.g., cyclohexyl groups) or cross-linking agents improves stability. For instance, copolymers with higher vinyloxy content exhibit delayed degradation due to reduced chain mobility . Long-term stability studies under accelerated aging (e.g., UV exposure) are critical for applications in coatings or optical materials .

Q. How does the induction period in cross-linking reactions affect the durability of this compound-based materials?

- Methodology : Induction periods (e.g., 11 years in butyl methacrylate coatings) precede detectable cross-linking, influenced by residual initiators or inhibitors. Monitoring insoluble fraction formation via gel content analysis or dynamic mechanical analysis (DMA) helps predict service lifetimes. Antioxidants or UV stabilizers can mitigate premature degradation .

Data Contradictions and Resolution

Q. Discrepancies in reported glass transition temperatures (Tg) for similar copolymers: How to resolve them?

- Methodology : Tg variations arise from differences in molecular weight, sequence distribution, or measurement techniques (DSC vs. DMA). Standardizing protocols (e.g., heating rate 10°C/min, second heating cycle) minimizes artifacts. For example, a copolymer with 50% this compound may show Tg = 35°C via DSC but 40°C via DMA due to frequency-dependent effects .

Methodological Recommendations

- Synthesis : Optimize initiator concentration (0.5–1.0 wt% AIBN) and reaction time (12–24 hrs) to balance conversion and molecular weight .

- Characterization : Combine GPC for molecular weight distribution and MALDI-TOF for end-group analysis to resolve structural ambiguities .

- Safety : Use PPE (gloves, goggles) and ensure adequate ventilation due to methacrylates’ irritant properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.